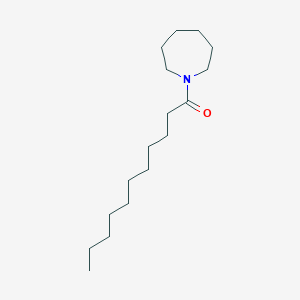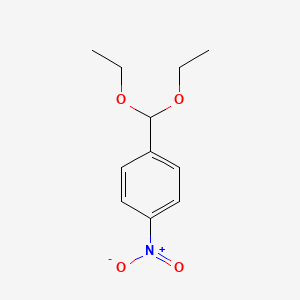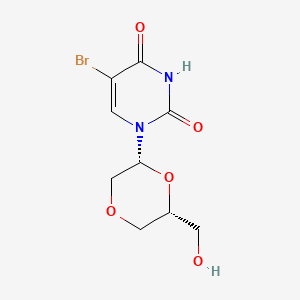
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is a synthetic organic compound that combines the structural features of a dioxane ring and a brominated uracil derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a diol with an appropriate aldehyde or ketone under acidic conditions.
Bromination of Uracil: The uracil moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The hydroxymethyl group is introduced via a coupling reaction between the brominated uracil and the dioxane ring precursor under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of the corresponding uracil derivative without the bromine atom.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
科学的研究の応用
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA or RNA analog, which could be useful in genetic research and biotechnology.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to nucleosides.
作用機序
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-Bromouracil: A well-known nucleoside analog used in genetic research.
6-Hydroxymethyluracil: Another uracil derivative with potential biological activity.
1,4-Dioxane Derivatives: Compounds with a dioxane ring that have various industrial applications.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is unique due to its combination of a dioxane ring and a brominated uracil moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
132062-63-6 |
|---|---|
分子式 |
C9H11BrN2O5 |
分子量 |
307.10 g/mol |
IUPAC名 |
5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
InChIキー |
ATOXRIIYTNFLON-IYSWYEEDSA-N |
異性体SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Br)CO |
正規SMILES |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


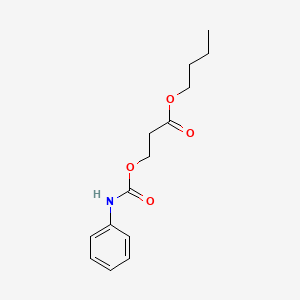
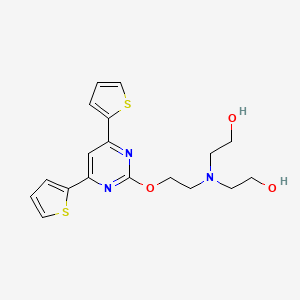
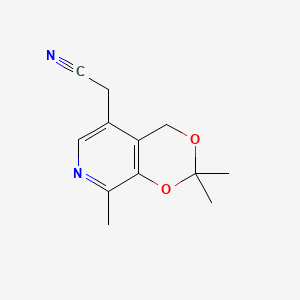

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)


